4-(Diethylsulfamoyl)benzamide

Description

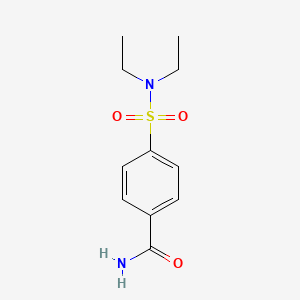

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDUHDYZICQNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Diethylsulfamoyl Benzamide

Classical Synthetic Routes to 4-(Diethylsulfamoyl)benzamide

The traditional synthesis of this compound is a multi-step process that relies on well-established chemical transformations. This approach typically involves the sequential formation of the sulfonamide and benzamide (B126) functionalities from readily available starting materials.

Starting Material Considerations and Precursors

The selection of appropriate starting materials is a critical first step in the synthesis of this compound. A common and logical precursor for this synthesis is 4-carboxybenzenesulfonyl chloride . This bifunctional molecule possesses both a carboxylic acid group (or a derivative thereof) and a reactive sulfonyl chloride group, which can be selectively functionalized.

Alternatively, the synthesis can commence from 4-chlorosulfonylbenzoyl chloride . This precursor is highly reactive due to the presence of both an acid chloride and a sulfonyl chloride group. The differential reactivity of these two functional groups can be exploited for a chemoselective synthesis.

Another potential starting material is 4-(diethylsulfamoyl)benzoic acid . This intermediate already contains the required diethylsulfamoyl group and only requires the conversion of the carboxylic acid moiety into a benzamide.

| Precursor | Key Functional Groups |

| 4-carboxybenzenesulfonyl chloride | Carboxylic acid, Sulfonyl chloride |

| 4-chlorosulfonylbenzoyl chloride | Acid chloride, Sulfonyl chloride |

| 4-(diethylsulfamoyl)benzoic acid | Carboxylic acid, Diethylsulfonamide |

Key Reaction Steps and Conditions

The classical synthesis of this compound typically involves two main transformations: the formation of the sulfonamide bond and the formation of the amide bond. The order of these steps can be varied depending on the chosen starting material.

Route A: Starting from 4-carboxybenzenesulfonyl chloride

Sulfonamide Formation: The first step involves the reaction of 4-carboxybenzenesulfonyl chloride with diethylamine. This is a nucleophilic acyl substitution reaction at the sulfonyl chloride group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is often an inert organic solvent like dichloromethane or diethyl ether. This step yields 4-(diethylsulfamoyl)benzoic acid.

Amide Formation: The resulting 4-(diethylsulfamoyl)benzoic acid is then converted to the corresponding benzamide. This can be achieved through several methods:

Activation of the carboxylic acid: The carboxylic acid is first activated to a more reactive species. A common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(diethylsulfamoyl)benzoyl chloride is then reacted with ammonia (B1221849) (in the form of ammonium hydroxide or ammonia gas) to form the final product.

Coupling Reagents: Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an ammonia source.

Route B: Starting from 4-chlorosulfonylbenzoyl chloride

This route takes advantage of the higher reactivity of the acid chloride compared to the sulfonyl chloride.

Amide Formation: 4-chlorosulfonylbenzoyl chloride is first reacted with ammonia. The reaction is typically carried out at low temperatures to favor the selective reaction at the more electrophilic acid chloride position, yielding 4-(chlorosulfonyl)benzamide.

Sulfonamide Formation: The intermediate, 4-(chlorosulfonyl)benzamide, is then reacted with diethylamine to form this compound. Similar to Route A, a base is used to scavenge the HCl produced.

A one-pot synthetic strategy starting from m-(chlorosulfonyl)benzoyl chloride has been reported for analogous compounds, exploiting the reactivity difference between the sulfonyl and aroyl chloride for a chemoselective synthesis. nih.gov

| Reagent | Purpose |

| Diethylamine | Source of the diethylamino group for the sulfonamide |

| Ammonia/Ammonium Hydroxide | Source of the amino group for the benzamide |

| Thionyl chloride (SOCl₂) | Activates the carboxylic acid to an acid chloride |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent for amide bond formation |

| Pyridine/Triethylamine | Base to neutralize HCl byproduct |

Purification and Isolation Techniques

Following the chemical synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for this type of compound include:

Extraction: An initial workup often involves an acid-base extraction to separate the desired product from acidic or basic impurities. For instance, washing the organic layer with a dilute acid solution can remove excess amine, while a wash with a dilute base can remove unreacted carboxylic acid.

Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial and is determined empirically.

Column Chromatography: For more challenging purifications, silica gel column chromatography is a powerful tool. The crude mixture is loaded onto a column of silica gel and eluted with a suitable solvent system, such as a mixture of ethyl acetate and hexanes. nih.gov The different components of the mixture travel down the column at different rates, allowing for their separation and collection as pure fractions. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Strategies for Enhanced Efficiency

Catalytic methods offer a significant advantage over stoichiometric reactions by reducing waste and increasing reaction efficiency.

Catalytic Amidation: The direct formation of the amide bond from a carboxylic acid and an amine without the need for stoichiometric activating agents is a key area of green chemistry research. Various catalysts, including those based on boron and titanium, have been developed for this purpose. catalyticamidation.inforesearchgate.net For the synthesis of this compound, a catalytic amidation of 4-(diethylsulfamoyl)benzoic acid with an ammonia equivalent could offer a more atom-economical and environmentally benign alternative to traditional methods. Organo-cyanamides have also been reported as convenient reagents for the catalytic amidation of carboxylic acids. rsc.org

Solvent-Free and Microwave-Assisted Syntheses

Minimizing or eliminating the use of volatile organic solvents is a primary goal of green chemistry.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce environmental impact and simplify product isolation. For the synthesis of amides, solvent-free methods have been developed, for instance, by reacting a carboxylic acid with an amine in the presence of a catalyst under neat conditions. researchgate.net This approach could potentially be adapted for the final amidation step in the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of both sulfonamides and benzamides has been successfully achieved using microwave assistance. nih.govresearchgate.net A microwave-promoted synthesis of this compound could involve either the sulfonamide or the benzamide formation step, or potentially a one-pot procedure, leading to a more rapid and energy-efficient process.

| Approach | Green Chemistry Principle | Potential Application in Synthesis |

| Catalytic Amidation | Atom Economy, Waste Reduction | Formation of the benzamide from 4-(diethylsulfamoyl)benzoic acid |

| Solvent-Free Synthesis | Prevention of Waste (Solvents) | Amidation or sulfonamidation step |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Times | Both sulfonamide and benzamide formation steps |

Atom Economy and Sustainability Metrics in Production

The principles of green chemistry are increasingly important in the evaluation of synthetic routes, with atom economy being a key metric. rsc.org Atom economy provides a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Other important sustainability metrics include the E-factor, which is the ratio of the mass of waste to the mass of product, and the Process Mass Intensity (PMI), which considers the total mass of all materials used in a process relative to the mass of the final product. rsc.org

To illustrate the atom economy of the synthesis of this compound, we can consider a plausible multi-step route starting from 4-(chlorosulfonyl)benzoic acid.

Theoretical Atom Economy Calculation for the Synthesis of this compound

| Reaction Step | Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Atom Economy (%) |

| Step 1: Sulfonamide Formation | 4-(chlorosulfonyl)benzoic acid + 2 Diethylamine | 220.62 + 2 * 73.14 | 4-(N,N-diethylsulfamoyl)benzoic acid | 257.31 | Diethylamine hydrochloride | 109.6 | 70.1 |

| Step 2: Acyl Chloride Formation | 4-(N,N-diethylsulfamoyl)benzoic acid + Thionyl chloride | 257.31 + 118.97 | 4-(Diethylsulfamoyl)benzoyl chloride | 275.75 | Sulfur dioxide + Hydrogen chloride | 64.07 + 36.46 | 73.3 |

| Step 3: Amidation | 4-(Diethylsulfamoyl)benzoyl chloride + 2 Ammonia | 275.75 + 2 * 17.03 | This compound | 256.32 | Ammonium chloride | 53.49 | 82.7 |

Note: The calculation for Step 1 assumes the use of an excess of diethylamine to act as a base. The calculation for Step 3 assumes the use of excess ammonia, with one equivalent acting as a nucleophile and the other as a base.

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic yields and the purity of the final product are critical aspects of chemical process development. For the synthesis of this compound, several parameters in the final amidation step can be fine-tuned to maximize the yield and minimize the formation of impurities.

Key parameters for optimization include the reaction temperature, reaction time, stoichiometry of the reactants, and the choice of solvent. The amidation of benzoyl chlorides is generally a rapid and exothermic reaction. Therefore, controlling the reaction temperature is crucial to prevent side reactions and ensure a high-purity product. Running the reaction at a lower temperature may slow down the reaction rate but can improve selectivity and reduce the formation of byproducts.

The stoichiometry of ammonia is another important factor. While a stoichiometric amount is theoretically required, in practice, an excess of ammonia is often used to drive the reaction to completion and to neutralize the hydrogen chloride that is formed. The optimal excess of ammonia needs to be determined experimentally to balance high conversion with the ease of removal of the excess reagent during work-up.

The choice of solvent can also influence the reaction rate, solubility of reactants and products, and the ease of product isolation. Common solvents for amidation reactions include aprotic solvents like dichloromethane, tetrahydrofuran, or toluene. The final purification of this compound can typically be achieved by recrystallization from a suitable solvent or solvent mixture to obtain a product with a high purity profile.

Parameters for Optimization of the Amidation Reaction

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Temperature | Higher temperatures can increase reaction rate but may also lead to side reactions and decreased purity. | Conduct the reaction at a controlled, often sub-ambient, temperature to balance reaction rate and selectivity. |

| Reaction Time | Insufficient time can lead to incomplete conversion, while prolonged times may promote byproduct formation. | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |

| Stoichiometry of Ammonia | An excess of ammonia can drive the reaction to completion but may complicate purification. | Systematically vary the molar ratio of ammonia to the benzoyl chloride to find the minimum excess required for maximum conversion. |

| Solvent | The solvent affects the solubility of reactants and products, and can influence the reaction rate. | Screen a range of solvents to find one that provides good solubility for the reactants and allows for easy isolation of the pure product. |

| Purification Method | The choice of purification method directly impacts the final purity of the compound. | Develop a robust recrystallization procedure by screening different solvents and solvent mixtures to effectively remove impurities. |

Scale-Up Considerations for Laboratory and Industrial Synthesis Research

The transition of a synthetic procedure from a laboratory scale to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process. acs.orgscribd.com For the synthesis of this compound, several key factors need to be considered during scale-up.

One of the primary concerns is heat management. The amidation of a benzoyl chloride is a highly exothermic reaction. On a large scale, the heat generated can be significant and must be effectively removed to prevent a runaway reaction and the formation of impurities. This requires the use of reactors with efficient cooling systems and careful control over the rate of reagent addition.

Mass transfer is another critical consideration. In a large reactor, ensuring efficient mixing of the reactants is essential to maintain a consistent reaction rate and to avoid localized "hot spots." The choice of stirrer design and agitation speed becomes crucial for achieving homogeneity.

The handling of hazardous materials is also a major safety consideration in an industrial setting. Reagents such as thionyl chloride are corrosive and toxic, requiring specialized handling procedures and equipment. Similarly, the release of gaseous byproducts like sulfur dioxide and hydrogen chloride must be managed through appropriate scrubbing systems.

Finally, the isolation and drying of the final product on a large scale require different equipment and procedures compared to the laboratory. Filtration and drying processes need to be optimized for efficiency and to ensure that the final product meets the required purity and physical property specifications.

Key Scale-Up Considerations and Mitigation Strategies

| Parameter | Challenge | Mitigation Strategy |

| Heat Transfer | The exothermic amidation reaction can lead to a rapid temperature increase and potential runaway conditions. | Use of jacketed reactors with efficient cooling, controlled addition of reagents, and potentially a semi-batch process. |

| Mass Transfer | Inefficient mixing can lead to localized high concentrations of reactants, side reactions, and poor yield. | Proper reactor and agitator design, optimization of stirring speed, and potential use of flow chemistry reactors. |

| Reagent Handling | Safe handling of corrosive and toxic reagents like thionyl chloride and diethylamine on a large scale. | Use of closed systems, personal protective equipment (PPE), and automated dosing systems. |

| Byproduct Management | Gaseous byproducts such as HCl and SO₂ are hazardous and must be contained. | Installation of scrubbers and other abatement systems to neutralize and capture off-gases. |

| Product Isolation | Efficient filtration and drying of large quantities of the final product. | Use of industrial-scale filtration equipment (e.g., filter presses, centrifuges) and dryers (e.g., vacuum ovens, paddle dryers). |

Role of 4 Diethylsulfamoyl Benzamide As a Synthetic Intermediate and Scaffold

Utilization in the Construction of Complex Molecular Architectures

The robust chemical structure of 4-(Diethylsulfamoyl)benzamide makes it an ideal starting point for the synthesis of more elaborate molecules. The presence of the benzamide (B126) and sulfonamide groups provides two distinct points for chemical reactions, enabling chemists to build upon this core structure in a controlled and systematic manner. For instance, derivatives of this compound, such as (E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, showcase how the fundamental scaffold can be expanded into a more complex heterocyclic system. evitachem.com The synthesis of such intricate molecules often involves multi-step reaction sequences where the this compound core is modified through various chemical transformations. evitachem.com

One notable example of its application is in the synthesis of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide. evitachem.com In this complex molecule, the this compound unit is appended to a thiazole ring system, a common pharmacophore in medicinal chemistry. The synthesis of this and similar compounds highlights the utility of the starting benzamide in creating molecules with potential therapeutic applications. evitachem.com

The general synthetic strategy often involves the initial formation of a more complex scaffold which is then coupled with the this compound moiety, or vice-versa, where the benzamide itself is first functionalized and then used in subsequent coupling reactions. This step-wise approach allows for the systematic construction of complex molecular architectures with a high degree of control over the final structure.

Precursor in the Synthesis of Benzamide-Sulfonamide Hybrid Compounds

The inherent structure of this compound makes it a direct precursor to a class of compounds known as benzamide-sulfonamide hybrids. These hybrid molecules combine the structural features of both benzamides and sulfonamides, which are independently recognized as important pharmacophores in drug discovery. The synthesis of such hybrids often involves the modification of either the benzamide or the sulfonamide portion of the this compound molecule.

Research in this area has led to the development of various synthetic methodologies for creating libraries of benzamide-sulfonamide derivatives with diverse biological activities. nih.gov For example, starting from related sulfamoyl-benzoic acids, a variety of amines can be coupled to the carboxylic acid group to generate a diverse set of benzamides. nih.gov This approach allows for the systematic exploration of the chemical space around the benzamide-sulfonamide scaffold.

The following table provides examples of synthesized benzamide-sulfonamide derivatives and their reported biological activities, illustrating the potential of this class of compounds.

| Compound Name | Biological Activity |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | Potent inhibitor of h-NTPDase1 and h-NTPDase3 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Reduced activity of h-NTPDases2 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | Reduced activity of h-NTPDases2 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | Reduced activity of h-NTPDases2 |

This table showcases examples of related benzamide-sulfonamide hybrids and their activities as reported in scientific literature. nih.gov

Application in Ligand Design and Coordination Chemistry Research

The nitrogen and oxygen atoms present in the benzamide and sulfonamide functionalities of this compound and its derivatives can act as donor atoms for metal ions, making them attractive candidates for ligand design in coordination chemistry. The ability to form stable complexes with various transition metals opens up possibilities for their use in catalysis, materials science, and as potential therapeutic agents.

While specific research on the coordination complexes of this compound is not extensively documented in the provided search results, the broader class of sulfonamide-containing ligands is known to form complexes with a range of metal ions. sapub.org The coordination can occur through the amide oxygen, the sulfonamide oxygen or nitrogen atoms, depending on the metal ion and the reaction conditions. The diethyl groups on the sulfonamide can influence the steric environment around the coordination center, thereby affecting the geometry and stability of the resulting metal complex.

The design of ligands based on the this compound scaffold allows for the introduction of additional coordinating groups to create polydentate ligands. These can then be used to synthesize metal complexes with specific geometries and electronic properties, tailored for particular applications.

Contributions to Combinatorial Chemistry Libraries

The structural features of this compound make it a valuable scaffold for the generation of combinatorial chemistry libraries. Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of structurally related compounds. The bifunctional nature of this compound provides two points of diversity that can be systematically varied to create a library of analogues.

For example, the amide nitrogen can be acylated with a variety of carboxylic acids, while the aromatic ring can undergo electrophilic substitution reactions to introduce further diversity. This approach can lead to the generation of thousands of new compounds from a single scaffold, which can then be screened for biological activity. Although direct evidence of large-scale combinatorial libraries based solely on this compound is not prominent in the search results, the principle of using such scaffolds is a well-established strategy in medicinal chemistry. nih.gov

The sulfonamide moiety itself is considered a "promising scaffold in drug discovery," and its incorporation into library design is a key strategy for developing new therapeutic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Diethylsulfamoyl Benzamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 4-(Diethylsulfamoyl)benzamide from impurities, including starting materials, intermediates, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed to ensure high resolution, sensitivity, and accuracy. wu.ac.thwu.ac.th

The development process involves the systematic optimization of several parameters. A C18 column is commonly selected for its hydrophobicity, which is well-suited for retaining the aromatic structure of the benzamide (B126) derivative. nih.govnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar active compound. wu.ac.thnih.gov

Detection is typically performed using a UV-Vis or a Photodiode Array (PDA) detector. wu.ac.thwu.ac.th The wavelength for detection is chosen based on the UV absorbance maximum of this compound, which is determined by its aromatic rings and carbonyl group. The flow rate and column temperature are optimized to achieve sharp, symmetrical peaks and a reasonable analysis time. wu.ac.th Method validation is performed to confirm linearity, precision, accuracy, and robustness. wu.ac.th

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system for separating components based on polarity. |

| Elution Mode | Gradient | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape. |

| Detection | UV at ~265 nm | Quantifies the analyte based on its light absorbance. wu.ac.th |

| Injection Volume | 5-10 µL | Introduces a precise amount of sample into the system. wu.ac.th |

| Column Temp. | 25-30 °C | Maintains consistent retention times and peak resolution. wu.ac.th |

While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile byproducts that may be present from the synthesis of this compound. Such byproducts could include residual solvents or small molecules from side reactions.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. researchgate.net The resulting chromatogram shows peaks corresponding to different volatile compounds, and the mass spectrum of each peak acts as a chemical fingerprint, allowing for positive identification by comparison with spectral libraries.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ¹H (proton) and ¹³C (carbon) NMR spectra are analyzed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of the ethyl groups. The protons of the primary amide (-CONH₂) would also be visible, often as a broad singlet. rsc.org The splitting patterns (e.g., doublets, triplets, quartets) arise from spin-spin coupling between adjacent protons and are key to confirming the structure. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons (with distinct signals for substituted and unsubstituted positions), and the methylene and methyl carbons of the diethylamino group. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to CONH₂) | ~7.9-8.1 (d) | ~128-130 |

| Aromatic CH (ortho to SO₂NR₂) | ~7.8-8.0 (d) | ~126-128 |

| Amide (-CONH₂) | ~7.5-8.0 (br s) | - |

| Methylene (-CH₂-) | ~3.2-3.4 (q) | ~42-44 |

| Methyl (-CH₃) | ~1.1-1.3 (t) | ~13-15 |

| Quaternary Aromatic C-CONH₂ | - | ~135-137 |

| Quaternary Aromatic C-SO₂NR₂ | - | ~142-144 |

| Carbonyl (C=O) | - | ~167-169 |

Note: Predicted values are based on data from similar structures. rsc.org d=doublet, t=triplet, q=quartet, br s=broad singlet.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. researchgate.netscifiniti.com

The IR spectrum of this compound would display characteristic absorption bands. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group would be prominent. The carbonyl (C=O) stretch of the primary amide would appear as a very strong band, while the N-H stretching vibrations of the amide would be visible as two distinct bands in the high-wavenumber region. chemicalbook.com Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. It would clearly show the vibrations of the S=O bonds and the aromatic ring system. scifiniti.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide N-H | Symmetric & Asymmetric Stretch | 3400-3100 (two bands) | Weak |

| Aromatic C-H | Stretch | 3100-3000 | Strong |

| Aliphatic C-H | Stretch | 3000-2850 | Moderate |

| Amide C=O | Stretch | 1680-1650 (strong) | Moderate |

| Aromatic C=C | Stretch | 1600, 1475 | Strong |

| Sulfonyl S=O | Asymmetric & Symmetric Stretch | 1350-1300, 1160-1120 | Moderate-Strong |

| C-N Stretch | Stretch | 1420-1380 | Weak |

| C-S Stretch | Stretch | 800-600 | Moderate |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using an ionization technique like electrospray ionization (ESI), the molecule is charged, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.

Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting smaller ions. nih.gov The fragmentation pattern is predictable and provides powerful evidence for the compound's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the C-S bond and the N-C bonds of the diethylamino group, as well as the loss of the amide group. miamioh.eduresearchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₁H₁₆N₂O₃S, MW: 272.32)

| m/z (Predicted) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 273.09 | [M+H]⁺ | - |

| 255.08 | [M+H - H₂O]⁺ | Loss of water from the amide |

| 229.09 | [M+H - C₂H₄]⁺ | Loss of ethene from ethyl group |

| 186.01 | [M+H - N(CH₂CH₃)₂]⁺ | Loss of the diethylamino group |

| 121.03 | [C₇H₅O₂]⁺ | Benzoyl cation |

| 105.03 | [C₇H₅O]⁺ | Loss of NH₂ from benzamide fragment |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzamide |

| Formic Acid |

| Methanol |

| N,N-diethyl-4-nitrobenzamide |

| N,N-diethylbenzamide |

X-ray Crystallography for Solid-State Structure Determination

As of the latest search, specific single-crystal X-ray diffraction data for this compound is not publicly available in the searched repositories. This includes key crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates.

Typically, X-ray crystallography of a compound like this compound would involve growing a suitable single crystal and exposing it to an X-ray beam. The diffraction pattern produced would be analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis would confirm the molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical and chemical properties in the solid state.

While data for derivative structures containing the this compound moiety may exist, these would not be representative of the parent compound itself due to the influence of additional substituents on the crystal packing and molecular conformation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical percentages calculated from the molecular formula to assess the purity and confirm the empirical formula of the synthesized compound.

For this compound (C₁₁H₁₆N₂O₃S), the theoretical elemental composition is as follows:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 51.54% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.29% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.93% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.74% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.51% |

| Total | 256.32 | 100.00% |

Note: Atomic masses are based on standard IUPAC values and may lead to slight variations in calculated molecular weight and percentages.

Experimental elemental analysis data for this compound from a certified laboratory would typically be presented in a similar tabular format, allowing for a direct comparison with these theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition. At present, specific experimental elemental analysis results for this compound were not found in the conducted search.

Computational Chemistry and Molecular Modeling Studies of 4 Diethylsulfamoyl Benzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-(Diethylsulfamoyl)benzamide, methods like Density Functional Theory (DFT) are employed to elucidate its electronic properties. orientjchem.orgals-journal.com DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can predict the molecule's geometry and the distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For aromatic sulfonamides and benzamides, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the electron-withdrawing sulfamoyl and carbonyl groups.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.5 D |

Note: These values are hypothetical and based on typical ranges observed for similar aromatic sulfonamides and benzamides in computational studies.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial to identify its most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. nih.gov

The resulting energy landscape would reveal the global minimum energy conformation, which is the most likely structure of the molecule in its ground state. Other low-energy conformers may also be accessible at room temperature and could be relevant for its interactions with other molecules. For instance, in related sulfonamides, both eclipsed and staggered conformations of the SO2 and NH2 groups have been identified as stable conformers. acs.orgnih.gov

Table 2: Key Torsional Angles in a Low-Energy Conformer of this compound

| Torsional Angle | Definition | Predicted Value (degrees) |

| τ1 | C(aromatic)-C(aromatic)-S-N | ~90° |

| τ2 | C(aromatic)-S-N-C(ethyl) | ~60° / 180° |

| τ3 | C(aromatic)-C(carbonyl)-N-H | ~180° (trans) |

Note: These values are hypothetical and based on preferred conformations observed in related sulfonamide and benzamide (B126) structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. nih.gov The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the benzamide, are expected to be regions of high negative electrostatic potential. The hydrogen atoms of the amide group and the aromatic ring are likely to exhibit positive electrostatic potential.

The MEP map can provide insights into the molecule's intermolecular interactions, such as hydrogen bonding capabilities. nih.gov The negative potential around the sulfonyl and carbonyl oxygens suggests they can act as hydrogen bond acceptors, while the positive potential on the amide hydrogen indicates it can act as a hydrogen bond donor.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound and to explore potential reaction pathways. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. nih.gov

Local reactivity descriptors, like the Fukui functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For instance, the sites with the highest value of the Fukui function for nucleophilic attack (f+) are the most likely to be attacked by a nucleophile. In this compound, the carbon atom of the carbonyl group and the sulfur atom of the sulfamoyl group are expected to be electrophilic centers.

Furthermore, computational modeling can be used to simulate reaction mechanisms. For example, the reaction of benzamides and benzenesulfonamides with electrophiles has been studied computationally to determine the transition state structures and activation energies, providing a detailed understanding of the reaction pathway. butlerov.com Such studies on this compound could elucidate its metabolic fate or its reactivity in various chemical environments.

Docking Simulations with Hypothetical Binding Sites (Generic Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. rjb.ro While specific biological targets for this compound are not the focus here, docking simulations with hypothetical or generic binding sites can reveal the types of non-covalent interactions the molecule is likely to form. nih.govjmchemsci.comresearchgate.net

These simulations can highlight the importance of different functional groups in the molecule for binding. For this compound, the benzamide moiety can participate in hydrogen bonding through its N-H donor and C=O acceptor groups. The sulfonamide group, with its two oxygen atoms, can also act as a strong hydrogen bond acceptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The diethyl groups can contribute to hydrophobic interactions.

By docking this compound into a variety of hypothetical binding pockets with different chemical characteristics (e.g., hydrophobic, polar, charged), a profile of its potential binding modes can be generated. This can provide valuable information for the rational design of molecules with specific binding properties.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interaction Type |

| Benzamide N-H | Hydrogen Bond Donor |

| Benzamide C=O | Hydrogen Bond Acceptor |

| Sulfamoyl SO2 | Hydrogen Bond Acceptor |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic Interaction |

| Diethyl Groups | Hydrophobic Interaction |

Future Research Directions and Unexplored Avenues for 4 Diethylsulfamoyl Benzamide

Development of Novel Synthetic Routes with Improved Efficiency

The conventional synthesis of sulfamoyl benzamides often involves a multi-step process that begins with the chlorosulfonation of a benzoic acid precursor, followed by reactions to form the sulfonamide and, subsequently, the carboxamide. researchgate.netnih.gov While effective, this approach presents opportunities for improvement in terms of yield, reaction conditions, and environmental impact.

Future research could focus on developing more streamlined and efficient synthetic methodologies. This includes the exploration of one-pot synthesis protocols, which could significantly reduce the number of intermediate isolation and purification steps, saving time and resources. nih.gov Another avenue is the investigation of novel coupling agents and catalytic systems. For instance, the use of carbodiimide-mediated reactions has been noted for carboxamide synthesis in related structures, and optimizing these coupling conditions could lead to higher yields and purities. nih.govrsc.org The development of synthetic routes that utilize greener solvents and milder reaction conditions would also be a significant advancement, aligning with the principles of sustainable chemistry.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Optimized Linear Synthesis | Refinement of the traditional multi-step route involving chlorosulfonation followed by sequential amidation. nih.gov | Well-understood reaction mechanisms. | Improving yields at each step, reducing excess reagents, optimizing temperature and pH. nih.gov |

| Convergent Synthesis | Preparing the diethylsulfamoyl-aniline and carboxy-benzoyl moieties separately before a final coupling step. | Potentially higher overall yield by building complex fragments independently. | Development of efficient and high-yield final coupling reactions. |

| One-Pot Reactions | Combining multiple reaction steps (e.g., sulfonamide formation and amidation) into a single reaction vessel. nih.gov | Reduced work-up, lower solvent usage, improved time efficiency. | Catalyst selection, control of sequential reactivity, minimizing side reactions. |

| Catalytic Approaches | Employing advanced catalysts for C-N bond formation or for activating the carboxylic acid group directly, avoiding harsh reagents like thionyl chloride. | Milder reaction conditions, higher selectivity, potential for reusable catalysts. | Screening new organometallic or enzymatic catalysts for amide bond formation. |

Investigation of its Role in Material Science Applications

The application of 4-(Diethylsulfamoyl)benzamide in material science is a virtually untapped field. The molecular structure, featuring a rigid aromatic core, a polar benzamide (B126) group, and a flexible diethylsulfamoyl group, suggests potential for creating novel functional materials.

One prospective area is in the development of advanced polymers. The benzamide moiety can participate in hydrogen bonding, which could be exploited to create self-assembling materials or to enhance the thermal and mechanical properties of polymers. Research could involve incorporating the compound as a monomer or an additive into polymer chains to study its effect on properties like thermal stability, conductivity, or optical clarity.

Furthermore, derivatives of benzamides are used as intermediates in the synthesis of pigments. researchgate.net This suggests that this compound could serve as a scaffold for creating new dyes or pigments. The sulfamoyl group could be functionalized to tune the chromophore's electronic properties, potentially leading to materials with interesting colorimetric or fluorescent characteristics for use in coatings, inks, or electronic displays. Another speculative but interesting avenue could be its evaluation as an additive to improve the oxidative stability of materials like biodiesel, an application explored for other complex organic molecules. researchgate.net

Exploration as a Chiral Auxiliary or Catalyst Component

The use of this compound in asymmetric synthesis as a chiral auxiliary or as a ligand for catalytic processes is an unexplored but potentially fruitful research direction. While no studies currently exist for this specific compound, the broader class of benzamides has been investigated in catalysis.

Future work could involve the synthesis of chiral derivatives of this compound. By introducing a chiral center, for example, on the ethyl groups of the sulfamoyl moiety or by using a chiral amine to form the benzamide, the resulting molecule could be investigated as a chiral auxiliary. Such an auxiliary could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

Alternatively, the compound could be modified to act as a ligand for transition metal catalysts. The oxygen and nitrogen atoms in the benzamide and sulfonamide groups offer potential coordination sites for metal ions. The synthesis of bidentate or polydentate ligands based on this scaffold could lead to new catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Advanced Spectroscopic Studies for Dynamic Processes

While standard spectroscopic techniques like NMR and FT-IR are used for routine characterization eurjchem.com, advanced spectroscopic studies could provide profound insights into the dynamic behavior of this compound in solution. The molecule possesses several axes of rotation: around the C(O)-N bond of the amide, the C(Ar)-C(O) bond, the C(Ar)-S bond, and the S-N bond of the sulfonamide.

Future research using dynamic NMR (DNMR) spectroscopy could quantify the energy barriers associated with these rotational processes. eco-vector.com Such studies are crucial for understanding the molecule's conformational preferences and flexibility, which can influence its interactions with biological targets or its packing in a crystal lattice. The use of 15N-enriched samples could provide more precise data on the amide bond rotation, a technique that has been successfully applied to study the dynamic structure of benzamide itself. eco-vector.com

Time-resolved spectroscopic techniques, such as transient absorption or time-resolved fluorescence, could be employed to study the molecule's behavior upon electronic excitation, although this would be more relevant following the theoretical studies on its photophysical properties.

Theoretical Studies on its Photophysical Properties

Computational chemistry offers a powerful tool to predict and understand the electronic and optical properties of molecules before engaging in potentially costly and time-consuming experimental work. Theoretical studies on the photophysical properties of this compound are currently lacking but represent a significant area for future investigation.

Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the molecule's behavior. eurjchem.comresearchgate.net Such studies could predict its ultraviolet-visible (UV-Vis) absorption spectrum, the nature of its electronic transitions (e.g., π-π*), and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Understanding the HOMO-LUMO gap is essential for predicting the compound's chemical reactivity and electronic properties. researchgate.net

Further computational work could explore how environmental factors, such as solvent polarity, affect its photophysical properties, a phenomenon known as solvatochromism. researchgate.netresearchgate.net These theoretical predictions could guide the experimental design for material science applications, such as identifying whether the compound is a candidate for a fluorescent probe or a component in optoelectronic devices.

| Theoretical Method | Predicted Property | Potential Application/Insight | Relevant Literature Analogy |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, molecular orbital distribution. | Predicts chemical stability, reactivity hotspots, and fundamental electronic structure. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies, nature of electronic transitions. | Guides the design of dyes and pigments; helps understand light-matter interactions. | researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular bonds and non-covalent interactions. | Elucidates the strength of hydrogen bonds and other forces governing molecular conformation. | researchgate.net |

| Continuum Solvation Models | Simulates the effect of different solvents on electronic and photophysical properties (solvatochromism). | Predicts color changes in different environments; useful for sensor applications. | researchgate.netresearchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-(diethylsulfamoyl)benzamide derivatives, and how can reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with condensation between hydrazides and esters/acids, followed by cyclization to form heterocyclic rings (e.g., oxadiazole or thiadiazole) . For example, sulfamoyl groups are introduced via coupling reagents like EDCI under controlled pH and temperature to avoid side reactions. Yield optimization requires precise stoichiometry, inert atmospheres for reduction steps, and purification via column chromatography. Reaction efficiency depends on solvent choice (e.g., DMF for amide bond formation) and catalysts such as triethylamine .

Q. Which analytical techniques are critical for characterizing this compound and confirming purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the benzamide core and sulfamoyl groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for intermediates prone to side products during cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from impurities, solvent effects, or assay variability. Methodological solutions include:

- Repeating experiments with independently synthesized batches to exclude impurity effects.

- Validating assays using positive controls (e.g., known HDAC inhibitors for epigenetic studies) .

- Computational docking studies to assess binding affinity variations caused by minor structural changes (e.g., substituent positioning on oxadiazole rings) .

- Cross-referencing solubility and stability data (e.g., TGA/DSC for thermal stability) to ensure compound integrity during testing .

Q. What strategies are effective for enhancing the pharmacokinetic properties of this compound derivatives?

Structural modifications to improve bioavailability include:

- Introducing hydrophilic groups (e.g., hydroxyl or methoxy) to increase aqueous solubility .

- Replacing the diethylsulfamoyl group with cyclic sulfonamides to enhance metabolic stability .

- Formulation approaches like nanoencapsulation or co-crystallization with cyclodextrins to prolong half-life .

- In vitro ADMET profiling (e.g., hepatic microsome assays) to identify metabolic hotspots for optimization .

Q. How can computational modeling guide the design of this compound derivatives with targeted biological activity?

Molecular docking (e.g., AutoDock Vina) predicts interactions between the sulfamoyl group and enzyme active sites (e.g., PARP-1 or HDACs). Density Functional Theory (DFT) calculations optimize electronic properties to enhance binding, while Molecular Dynamics (MD) simulations assess conformational stability in physiological environments. For example, modifying the benzamide’s para-substituents can be modeled to improve steric compatibility with hydrophobic enzyme pockets .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the anti-inflammatory potential of this compound analogs?

- In vitro assays : COX-2 inhibition assays using fluorometric kits, supplemented with TNF-α/IL-6 ELISA to measure cytokine suppression in macrophage models .

- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to establish IC₅₀ and assess toxicity via MTT assays .

- Control groups : Compare with NSAIDs (e.g., celecoxib) and include vehicle controls to exclude solvent effects .

Q. How should researchers address synthetic challenges in scaling up this compound production?

- Process optimization : Transition from batch to continuous flow reactors for improved heat/mass transfer during cyclization steps .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

- Green chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.